molecular formula C11H13ClO2 B1429407 3-(Chloromethyl)-4-propoxybenzaldehyde CAS No. 1171935-92-4

3-(Chloromethyl)-4-propoxybenzaldehyde

Cat. No. B1429407
M. Wt: 212.67 g/mol
InChI Key: ZDDKUEAHJKSNKP-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-4-propoxybenzaldehyde” is an organic compound based on its name. The “chloromethyl” part refers to a functional group that has the chemical formula -CH2-Cl . This group is derived from the methyl group (-CH3) by replacing one hydrogen atom with a chlorine atom .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study by Chen et al. (2014) explored the use of pendant-armed dialdehydes in the construction of Schiff-base macrocyclic complexes, highlighting the role of zinc halide templates in forming these complexes. This work utilized derivatives of chloromethyl benzaldehydes, similar to 3-(Chloromethyl)-4-propoxybenzaldehyde, demonstrating its utility in complex molecular synthesis (Chen, Huiyong et al., 2014).

Method Development for Aromatic Aldehydes Synthesis

  • Khachatryan et al. (2015) developed a method for the preparation of 3-chloromethyl-4-methoxybenzaldehyde. This method involves reactions with NH-, OH-, and SH-acids, showing the versatility of chloromethyl benzaldehydes in synthesizing new aromatic aldehydes (Khachatryan, D. et al., 2015).

Reaction Pathways in Chlorination

  • Långvik and Hormi (1994) investigated the chlorination of compounds including 3,4,5-trimethoxybenzaldehyde, which is structurally related to 3-(Chloromethyl)-4-propoxybenzaldehyde. This research provides insights into the reaction pathways and mechanisms in the formation of chlorinated derivatives (Långvik, V. & Hormi, O., 1994).

Applications in Analytical Chemistry

  • Korhonen and Knuutinen (1984) demonstrated the use of chlorinated 4-hydroxybenzaldehydes, similar to 3-(Chloromethyl)-4-propoxybenzaldehyde, in gas-liquid chromatographic analyses. This study highlights the application of such compounds in analytical separations and chemical analyses (Korhonen, I. & Knuutinen, J., 1984).

Use in Electropolymerized Films

  • Pariente, Lorenzo, and Abruña (1994) investigated the electropolymerization of 3,4-hydroxybenzaldehyde, which is relevant to the study of 3-(Chloromethyl)-4-propoxybenzaldehyde. This research underscores the potential of such compounds in creating redoxactive electropolymerized films for various applications (Pariente, F., Lorenzo, E. & Abruña, H., 1994).

Other Research Applications

  • Studies have also examined the synthesis of related benzaldehyde derivatives, their use in the formation of macrocyclic and polymeric structures, and their roles in different chemical reactions and processes. These include work by Kataoka et al. (2000), Sarhan et al. (1999), and Wang et al. (2017), demonstrating a wide range of applications in synthetic chemistry and material science (Kataoka, T. et al., 2000); (Sarhan, A. et al., 1999); (Wang, Jian et al., 2017).

properties

IUPAC Name

3-(chloromethyl)-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-5-14-11-4-3-9(8-13)6-10(11)7-12/h3-4,6,8H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDKUEAHJKSNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296810
Record name 3-(Chloromethyl)-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4-propoxybenzaldehyde

CAS RN

1171935-92-4
Record name 3-(Chloromethyl)-4-propoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171935-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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